N-(2-Aminoethyl)-N,N-dimethylhexadecan-1-aminium chloride N-(2-Aminoethyl)-N,N-dimethylhexadecan-1-aminium chloride
Brand Name: Vulcanchem
CAS No.: 66320-41-0
VCID: VC17358173
InChI: InChI=1S/C20H45N2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(2,3)20-18-21;/h4-21H2,1-3H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C20H45ClN2
Molecular Weight: 349.0 g/mol

N-(2-Aminoethyl)-N,N-dimethylhexadecan-1-aminium chloride

CAS No.: 66320-41-0

Cat. No.: VC17358173

Molecular Formula: C20H45ClN2

Molecular Weight: 349.0 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Aminoethyl)-N,N-dimethylhexadecan-1-aminium chloride - 66320-41-0

Specification

CAS No. 66320-41-0
Molecular Formula C20H45ClN2
Molecular Weight 349.0 g/mol
IUPAC Name 2-aminoethyl-hexadecyl-dimethylazanium;chloride
Standard InChI InChI=1S/C20H45N2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(2,3)20-18-21;/h4-21H2,1-3H3;1H/q+1;/p-1
Standard InChI Key OWRKBKNODXFFQK-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCCCCCCCCC[N+](C)(C)CCN.[Cl-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

N-(2-Aminoethyl)-N,N-dimethylhexadecan-1-aminium chloride (CAS No. 66320-41-0) has the molecular formula C₂₀H₄₅ClN₂ and a molecular weight of 349.0 g/mol. Its structure comprises a hexadecyl (C₁₆H₃₃) chain linked to a dimethylaminoethyl group, with a chloride counterion balancing the positive charge on the quaternary nitrogen.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₄₅ClN₂
Molecular Weight349.0 g/mol
IUPAC Name2-aminoethyl-hexadecyl-dimethylazanium; chloride
AppearanceColorless to off-white solid
Melting Point~75 °C
Boiling Point~208.5 °C at 760 mmHg

Structural Features

The compound’s amphiphilic nature arises from its long hydrophobic tail and hydrophilic cationic head. The hexadecyl chain facilitates interactions with nonpolar substances, while the quaternary ammonium group enables solubility in aqueous media and electrostatic binding to negatively charged surfaces. This duality underpins its surfactant functionality, reducing surface tension at interfaces between immiscible phases.

Synthesis and Manufacturing

Synthesis Pathway

The synthesis involves two primary steps:

  • Alkylation of Hexadecylamine: Hexadecylamine reacts with dimethyl sulfate or ethyl bromide to form a tertiary amine intermediate.

  • Quaternization: The tertiary amine undergoes quaternization with chloroethylamine hydrochloride, introducing the cationic charge and yielding the final chloride salt.

Table 2: Synthesis Reaction Overview

StepReactantsProductsConditions
1Hexadecylamine + Dimethyl sulfateN,N-dimethylhexadecan-1-amineBasic pH, 60–80 °C
2Tertiary amine + Chloroethylamine HClN-(2-Aminoethyl)-N,N-dimethylhexadecan-1-aminium chlorideAcidic pH, 100–120 °C

Industrial Scalability

Large-scale production optimizes reaction yields (>85%) by controlling stoichiometry, temperature, and catalyst use (e.g., phase-transfer catalysts). Post-synthesis purification involves recrystallization from ethanol-water mixtures to achieve >98% purity.

Functional Mechanisms

Surfactant Activity

As a cationic surfactant, the compound adsorbs at interfaces, lowering surface tension through:

  • Hydrophobic Tail Alignment: The hexadecyl chain orients toward nonpolar phases.

  • Electrostatic Repulsion: Positively charged headgroups prevent aggregation, enhancing dispersion stability.

Antimicrobial Action

The compound disrupts microbial membranes via:

  • Electrostatic Binding: Cationic heads attach to negatively charged phospholipids in bacterial cell walls.

  • Membrane Permeabilization: Hydrophobic tails integrate into lipid bilayers, causing leakage of cytoplasmic contents.

Table 3: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Source
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans50 µg/mL

Applications Across Industries

Personal Care Products

  • Hair Conditioners: Forms cationic films on keratin, reducing static and improving manageability.

  • Antimicrobial Soaps: Effective at 0.1–2% concentrations against skin pathogens.

Pharmaceuticals

  • Drug Delivery Systems: Enhances solubility of hydrophobic drugs via micelle formation.

  • Gene Transfection: Complexes with DNA to improve cellular uptake in gene therapy.

Industrial Uses

  • Corrosion Inhibition: Adsorbs onto metal surfaces, forming protective layers.

  • Textile Softeners: Imparts antistatic and softening properties to fabrics.

Comparative Analysis with Related Surfactants

Cationic Surfactants

  • Dioctadecyldimethylammonium Bromide (DODAB): Longer C₁₈ chains increase phase transition temperatures but reduce solubility .

  • Benzalkonium Chloride: Shorter alkyl chains (C₁₂–C₁₄) limit membrane penetration efficiency compared to C₁₆ derivatives.

Table 4: Surfactant Comparison

SurfactantChain LengthPhase Transition (°C)MIC (S. aureus)
N-(2-Aminoethyl)-C₁₆C₁₆4512.5 µg/mL
DODABC₁₈6550 µg/mL
Benzalkonium Chloride (C₁₄)C₁₄3025 µg/mL

Future Research Directions

Drug Delivery Optimization

  • Targeted Micelles: Modifying the aminoethyl group for receptor-specific drug delivery.

  • Stimuli-Responsive Systems: pH-sensitive derivatives for controlled release in tumor microenvironments.

Green Chemistry Approaches

  • Bio-Based Synthesis: Using enzymatic catalysis to reduce reliance on halogenated reagents.

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